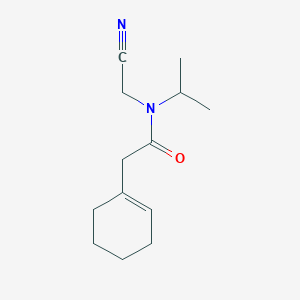
N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential therapeutic applications in cancer treatment, particularly in the treatment of solid tumors.
Wirkmechanismus
N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide selectively inhibits RNA polymerase I transcription by binding to a specific DNA sequence within the rRNA gene promoter. This prevents the recruitment of the transcription initiation complex and subsequent transcription of rRNA. This leads to the activation of the p53 tumor suppressor pathway, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide has been shown to have potent anti-cancer activity in preclinical models of solid tumors. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. Additionally, N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide has been shown to have synergistic effects with other anti-cancer agents, such as DNA-damaging agents and PARP inhibitors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide is its selectivity for cancer cells, which allows for targeted therapy. Additionally, its synergistic effects with other anti-cancer agents make it a promising candidate for combination therapy. However, one limitation of N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide is its potential toxicity, particularly in normal cells with high levels of rRNA synthesis.
Zukünftige Richtungen
For research on N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide include further preclinical studies to determine its efficacy and safety in various cancer types, as well as clinical trials to evaluate its potential as a cancer therapy. Additionally, research on the mechanism of action of N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide may lead to the development of more selective and potent inhibitors of RNA polymerase I transcription.
Synthesemethoden
The synthesis of N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide involves a multi-step process, which begins with the reaction of 2-cyclohexen-1-one with propan-2-ylamine to form 2-(cyclohex-1-en-1-yl)propan-2-amine. This intermediate is then reacted with chloroacetonitrile to form N-cyanomethyl-2-(cyclohex-1-en-1-yl)propan-2-amine, which is subsequently reacted with acetic anhydride to form N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)acetamide. Finally, this compound is reacted with propan-2-ylamine to form the final product, N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide has been shown to have potential therapeutic applications in cancer treatment, particularly in the treatment of solid tumors. It has been found to selectively inhibit RNA polymerase I transcription, which is required for the production of ribosomal RNA (rRNA) and the subsequent assembly of ribosomes. This leads to the activation of the p53 tumor suppressor pathway, which can induce cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-(cyclohexen-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(2)15(9-8-14)13(16)10-12-6-4-3-5-7-12/h6,11H,3-5,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIASSZLKLAPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(=O)CC1=CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


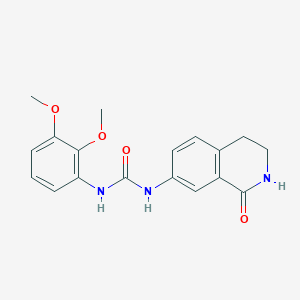
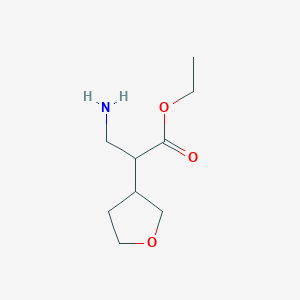
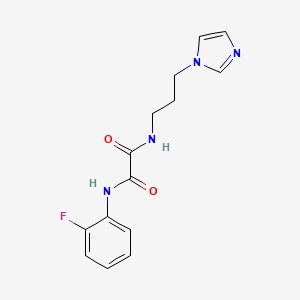

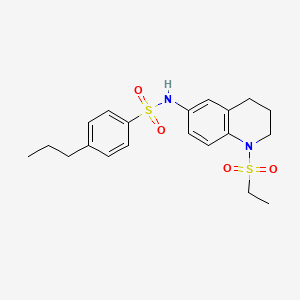
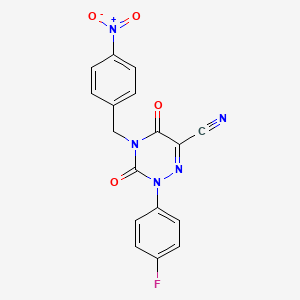
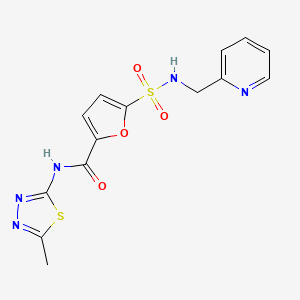
![1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2833626.png)
![2-methyl-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide](/img/structure/B2833628.png)
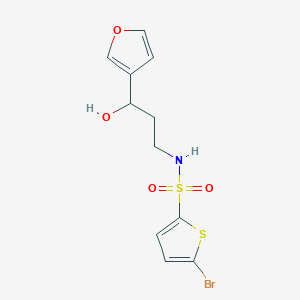
![Ethyl 4-(2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2833632.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2833633.png)
![N-[3-fluoro-5-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2833634.png)